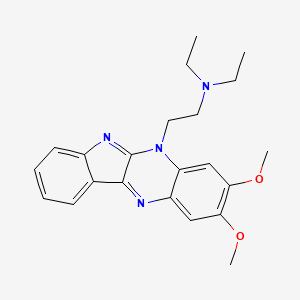
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the indoloquinoxaline family, known for their diverse biological activities and applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate typically involves multi-step processes. One common method includes the condensation of isatin with o-phenylenediamine, catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed . For instance, copper-doped CdS nanoparticles have been used under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors could be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly involving halogens or other functional groups, are feasible.
Common Reagents and Conditions
Oxidation: Cerium (IV) oxide nanoparticles in aqueous medium.
Reduction: Standard reducing agents such as sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indoloquinoxaline framework.
Scientific Research Applications
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits antiviral, antitumor, and antidiabetic activities.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate involves its interaction with molecular targets such as DNA and proteins. It can intercalate into the DNA helix, disrupting vital processes for DNA replication . This intercalation mechanism is crucial for its antiviral and cytotoxic activities.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but differs in functional groups.
6H-Indolo[2,3-b]quinoxaline: Another derivative with similar biological activities.
Uniqueness
5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrate form also influences its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
53493-63-3 |
|---|---|
Molecular Formula |
C22H26N4O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2,3-dimethoxyindolo[2,3-b]quinoxalin-5-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C22H26N4O2/c1-5-25(6-2)11-12-26-18-14-20(28-4)19(27-3)13-17(18)23-21-15-9-7-8-10-16(15)24-22(21)26/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
DYYXRHAWCFXZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC(=C(C=C2N=C3C1=NC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















